molecular formula C49H98O4 B14495674 Docosyl 2,3-bis(dodecyloxy)propanoate CAS No. 64713-61-7

Docosyl 2,3-bis(dodecyloxy)propanoate

Cat. No.: B14495674
CAS No.: 64713-61-7
M. Wt: 751.3 g/mol
InChI Key: YLQLIGCPDBZICN-UHFFFAOYSA-N
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Description

Docosyl 2,3-bis(dodecyloxy)propanoate is an ester compound with the molecular formula C39H78O4. Esters are organic compounds derived from carboxylic acids and alcohols. They are known for their pleasant odors and are widely used in various industries, including perfumery and flavoring .

Preparation Methods

Synthetic Routes and Reaction Conditions

Docosyl 2,3-bis(dodecyloxy)propanoate can be synthesized through the esterification reaction between docosanol and 2,3-bis(dodecyloxy)propanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is then purified through distillation or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Docosyl 2,3-bis(dodecyloxy)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and acid or base catalysts.

Major Products Formed

Mechanism of Action

The mechanism of action of docosyl 2,3-bis(dodecyloxy)propanoate involves its interaction with lipid membranes. It is believed to integrate into the lipid bilayer, altering its properties and potentially disrupting viral envelopes. This mechanism is similar to that of other long-chain alcohols and esters .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Docosyl 2,3-bis(dodecyloxy)propanoate is unique due to its long-chain structure and dual ester groups, which confer specific physical and chemical properties. Its ability to integrate into lipid bilayers and potential antiviral activity make it distinct from simpler esters .

Properties

CAS No.

64713-61-7

Molecular Formula

C49H98O4

Molecular Weight

751.3 g/mol

IUPAC Name

docosyl 2,3-didodecoxypropanoate

InChI

InChI=1S/C49H98O4/c1-4-7-10-13-16-19-22-23-24-25-26-27-28-29-30-31-34-37-40-43-46-53-49(50)48(52-45-42-39-36-33-21-18-15-12-9-6-3)47-51-44-41-38-35-32-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3

InChI Key

YLQLIGCPDBZICN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(=O)C(COCCCCCCCCCCCC)OCCCCCCCCCCCC

Origin of Product

United States

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